PolyphyllinH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

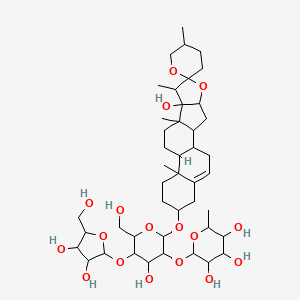

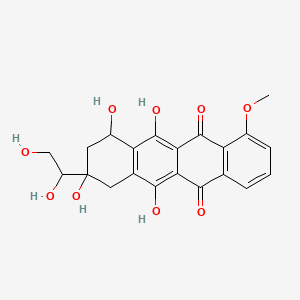

Polyphyllin H is a steroidal saponin derived from the rhizomes of Paris polyphylla, a medicinal plant widely used in traditional Chinese medicine. This compound exhibits a range of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and antiviral properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Polyphyllin H can be synthesized through various methods, including extraction from the rhizomes of Paris polyphylla. The extraction process typically involves the use of solvents such as ethanol or methanol, followed by purification using techniques like high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of Polyphyllin H involves large-scale extraction and purification processes. The use of macroporous resins has been shown to be effective in separating and purifying Polyphyllin H from plant extracts. This method is environmentally friendly and economical, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Polyphyllin H undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis. Glycosylation involves the addition of sugar moieties to the steroidal backbone, which is catalyzed by enzymes such as glycosyltransferases .

Common Reagents and Conditions

Common reagents used in the reactions involving Polyphyllin H include glycosyl donors like UDP-glucose and enzymes such as glycosyltransferases. Oxidation reactions may involve the use of oxidizing agents like hydrogen peroxide .

Major Products Formed

The major products formed from these reactions include various glycosylated derivatives of Polyphyllin H, which may exhibit different pharmacological activities .

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying glycosylation reactions and the biosynthesis of steroidal saponins.

Biology: Investigated for its role in plant defense mechanisms and its interactions with endophytic fungi.

Industry: Utilized in the production of traditional Chinese medicines and as a natural pesticide.

Mécanisme D'action

Polyphyllin H exerts its effects through various molecular targets and pathways. It has been shown to inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8) by regulating the P2X7 receptor and reducing the phosphorylation of p38 and ERK1/2 components of the MAPK pathway . This modulation of inflammatory pathways contributes to its anti-inflammatory and analgesic effects .

Comparaison Avec Des Composés Similaires

Polyphyllin H is one of several steroidal saponins found in Paris polyphylla. Similar compounds include:

Polyphyllin I: Exhibits strong anti-tumor activity.

Polyphyllin II: Known for its anti-inflammatory and analgesic properties.

Polyphyllin VII: Studied for its potential in cancer therapy.

Compared to these compounds, Polyphyllin H is unique in its specific molecular targets and pathways, particularly its interaction with the P2X7 receptor and the MAPK pathway .

Propriétés

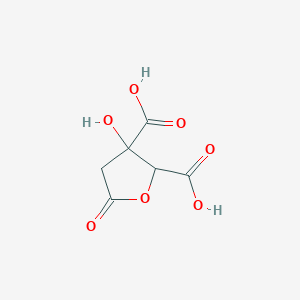

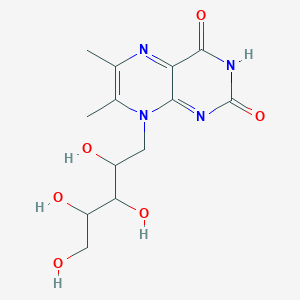

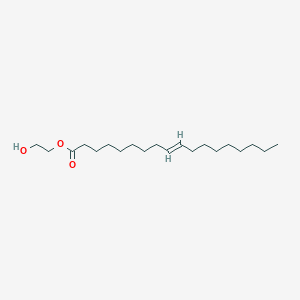

Formule moléculaire |

C44H70O17 |

|---|---|

Poids moléculaire |

871.0 g/mol |

Nom IUPAC |

2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C44H70O17/c1-19-8-13-43(54-18-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)56-40-37(60-38-34(51)32(49)30(47)20(2)55-38)35(52)36(28(17-46)58-40)59-39-33(50)31(48)27(16-45)57-39/h6,19-21,23-40,45-53H,7-18H2,1-5H3 |

Clé InChI |

DEUSODBYLVUUQI-UHFFFAOYSA-N |

SMILES canonique |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12319647.png)

![Methyl 2-Acetamido-2-deoxy-4,6-anisolydene-O-[beta-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-galactopyranoside](/img/structure/B12319649.png)

![1,3-thiazol-5-ylmethyl N-[4-hydroxy-5-[[3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12319652.png)

![sodium;(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B12319688.png)